REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([F:18])[CH:7]=1.[C:19](Cl)(=[O:22])[CH2:20][CH3:21].Cl>C(=S)=S>[F:18][C:8]1[CH:7]=[C:6]([Br:5])[CH:11]=[CH:10][C:9]=1[C:12]1[CH:17]=[CH:16][C:15]([C:19](=[O:22])[CH2:20][CH3:21])=[CH:14][CH:13]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
lower and stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the whole was stirred for 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed three times with water, two times with an aqueous 2% sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
three times with water, and chloroform and carbon disulfide were removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixed solvent comprising acetone and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)Br)C1=CC=C(C=C1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |